molecular formula C13H12N2 B14143340 2-(Benzylideneamino)-4-picoline CAS No. 5350-40-3

2-(Benzylideneamino)-4-picoline

Cat. No.: B14143340
CAS No.: 5350-40-3
M. Wt: 196.25 g/mol
InChI Key: BEQWFSCETFZJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylideneamino)-4-picoline is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a picoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylideneamino)-4-picoline typically involves the condensation reaction between benzaldehyde and 4-aminomethylpyridine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylideneamino)-4-picoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxide derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

2-(Benzylideneamino)-4-picoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylideneamino)-4-picoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylideneamino)isoindoline-1,3-dione
  • 2-(Benzylideneamino)aniline
  • 2-(Benzylideneamino)phenol

Uniqueness

2-(Benzylideneamino)-4-picoline is unique due to its specific structure, which combines a benzylidene group with a picoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

5350-40-3

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-1-phenylmethanimine

InChI

InChI=1S/C13H12N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BEQWFSCETFZJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.